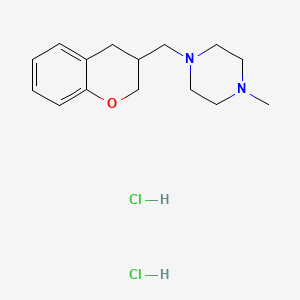
1-((3,4-Dihydro-2H-1-benzopyran-3-yl)methyl)-4-methylpiperazine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((3,4-Dihydro-2H-1-benzopyran-3-yl)methyl)-4-methylpiperazine dihydrochloride is a chemical compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry. This compound, in particular, has been studied for its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3,4-Dihydro-2H-1-benzopyran-3-yl)methyl)-4-methylpiperazine dihydrochloride typically involves the following steps:
Formation of the Benzopyran Core: The benzopyran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Piperazine Moiety: The piperazine moiety is introduced through nucleophilic substitution reactions, where the benzopyran core reacts with a piperazine derivative.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
1-((3,4-Dihydro-2H-1-benzopyran-3-yl)methyl)-4-methylpiperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the benzopyran or piperazine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzopyran oxides, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
1-((3,4-Dihydro-2H-1-benzopyran-3-yl)methyl)-4-methylpiperazine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of neurological disorders.
Industry: The compound may be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-((3,4-Dihydro-2H-1-benzopyran-3-yl)methyl)-4-methylpiperazine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
3,4-Dihydro-2H-1-benzopyran: A core structure similar to the compound .
4-Methylpiperazine: A component of the compound that can be found in other related molecules.
Uniqueness
1-((3,4-Dihydro-2H-1-benzopyran-3-yl)methyl)-4-methylpiperazine dihydrochloride is unique due to its specific combination of the benzopyran and piperazine moieties. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
生物活性
1-((3,4-Dihydro-2H-1-benzopyran-3-yl)methyl)-4-methylpiperazine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article explores the compound's biological properties, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C14H19N2O3, with a molecular weight of 249.306 g/mol. The compound features a benzopyran moiety, which is significant in many bioactive compounds.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₉N₂O₃ |
| Molecular Weight | 249.306 g/mol |
| Density | 1.207 g/cm³ |
| Boiling Point | 394.2 °C |
| Flash Point | 192.2 °C |
Research indicates that compounds containing benzopyran structures often exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The specific mechanisms through which this compound exerts its effects may involve:
- Dopamine Receptor Modulation : Similar compounds have been studied for their interactions with dopamine receptors, particularly D3 receptors, which are implicated in neuropsychiatric disorders .
- Inhibition of Cell Proliferation : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
- Antioxidant Activity : The presence of the benzopyran moiety may contribute to antioxidant properties, helping to mitigate oxidative stress in cells .
Anticancer Activity
Several studies have investigated the anticancer potential of related compounds. For instance, derivatives with similar structures have shown promising results against various human cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 | 0.16 |
| MDA-MB-231 | 0.28 |
| A549 | 0.48 |
| MCF7 | 3.24 |
These results indicate that compounds with the benzopyran structure can be effective in targeting cancer cells through multiple pathways, including apoptosis induction and cell cycle arrest .
Neuroprotective Effects
Research has also highlighted the neuroprotective potential of similar compounds against dopaminergic neuron degeneration. This suggests that this compound may offer therapeutic benefits in neurodegenerative conditions .
Case Studies
A notable case study involved the evaluation of a related compound's efficacy as a D3 dopamine receptor agonist. This compound demonstrated selective activation of the D3 receptor while lacking significant activity at other dopamine receptors, showcasing its potential for treating conditions like schizophrenia and Parkinson's disease .
属性
CAS 编号 |
83823-47-6 |
|---|---|
分子式 |
C15H24Cl2N2O |
分子量 |
319.3 g/mol |
IUPAC 名称 |
1-(3,4-dihydro-2H-chromen-3-ylmethyl)-4-methylpiperazine;dihydrochloride |
InChI |
InChI=1S/C15H22N2O.2ClH/c1-16-6-8-17(9-7-16)11-13-10-14-4-2-3-5-15(14)18-12-13;;/h2-5,13H,6-12H2,1H3;2*1H |
InChI 键 |
MALINADUQWLWDY-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)CC2CC3=CC=CC=C3OC2.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















